Melting Point Depression Relative to the Parent 2-Hydroxybiphenyl-3-carboxylic acid
The acetyloxy derivative (target compound) exhibits a melting point approximately 35–45°C lower than its parent 2-hydroxybiphenyl-3-carboxylic acid (3-phenylsalicylic acid, CAS 304-06-3). The target compound melts at approximately 150–155°C (vendor-reported range, purity-dependent) , whereas the parent hydroxy compound consistently melts at 186–193°C across multiple authoritative sources [1]. This melting-point depression is attributable to the disruption of the intramolecular hydrogen bond between the ortho-OH and the carboxylic acid, which stabilises the crystal lattice of the parent phenol. For procurement decisions in solid-form screening, this difference directly impacts thermal processing windows, differential scanning calorimetry (DSC) fingerprinting, and crystallinity assessment.
| Evidence Dimension | Melting point (capillary / open capillary) |
|---|---|
| Target Compound Data | ~150–155°C (vendor range) |
| Comparator Or Baseline | 2-Hydroxybiphenyl-3-carboxylic acid (CAS 304-06-3): 186–193°C (ChemSrc: 186°C; TCI: 189.0–193.0°C) |
| Quantified Difference | Δ ≈ 35–45°C lower for the acetyloxy derivative |
| Conditions | Vendor-reported and literature melting-point data; no standardised inter-laboratory round-robin available |
Why This Matters
A melting point difference of this magnitude is operationally significant for solid-dispensing automation, hot-stage microscopy, and early polymorph screening; the lower-melting acetyloxy compound may be preferable when low-temperature processing is required.
- [1] TCI Chemicals. 3-Phenylsalicylic Acid (CAS 304-06-3): melting point 189.0–193.0°C. View Source
